molecular formula C11H14O2 B1308740 2-((Benzyloxy)methyl)-2-methyloxirane CAS No. 97389-48-5

2-((Benzyloxy)methyl)-2-methyloxirane

Cat. No.: B1308740
CAS No.: 97389-48-5
M. Wt: 178.23 g/mol
InChI Key: BPAMGLPHDPDNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Benzyloxy)methyl)-2-methyloxirane, also known as this compound, is an organic compound with a molecular formula of C9H14O2. It is an ether, and is a colorless liquid with a slightly sweet odor. It is used as a reagent in organic synthesis, as a solvent in a variety of reactions, and as a starting material for the synthesis of other compounds.

Scientific Research Applications

Synthesis Applications

The compound 2-((Benzyloxy)methyl)-2-methyloxirane and its derivatives find extensive use in synthesis applications. For instance, a study conducted by March et al. (1995) describes the preparation of Methyl (E)-6-benzyloxy-4-hydroxy-2-hexenoate, through a reaction involving (2-benzyloxy)ethyloxirane (March, Figueredo, Font, & Monsalvatje, 1995). Another study by Poon and Dudley (2006) discusses the use of 2-Benzyloxy-1-methylpyridinium triflate in converting alcohols to benzyl ethers, demonstrating the compound's role in benzylation reactions (Poon & Dudley, 2006).

Catalysis and Reaction Mechanisms

This compound is also involved in various catalytic processes and reaction mechanisms. For instance, Takeichi, Ishimori, and Tsuruta (1979) utilized an optically active cobalt complex for synthesizing methyloxirane, showcasing the compound's role in asymmetric catalysis (Takeichi, Ishimori, & Tsuruta, 1979). Moreover, research by Ellis, Golding, and Watson (1985) explored the alkylations of protected amino acids by methyloxirane, providing insights into its reactivity and potential use in stereospecific syntheses (Ellis, Golding, & Watson, 1985).

Material Science Applications

In the field of material science, this compound derivatives have been employed for various applications. For example, a study by Dagdag et al. (2019) describes the use of epoxy pre-polymers (derived from such compounds) as materials for corrosion inhibition of carbon steel in acidic mediums, indicating the compound's utility in developing corrosion-resistant materials (Dagdag et al., 2019).

Properties

IUPAC Name

2-methyl-2-(phenylmethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(9-13-11)8-12-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAMGLPHDPDNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Benzyloxy)methyl)-2-methyloxirane
Reactant of Route 2
Reactant of Route 2
2-((Benzyloxy)methyl)-2-methyloxirane
Reactant of Route 3
Reactant of Route 3
2-((Benzyloxy)methyl)-2-methyloxirane
Reactant of Route 4
Reactant of Route 4
2-((Benzyloxy)methyl)-2-methyloxirane
Reactant of Route 5
Reactant of Route 5
2-((Benzyloxy)methyl)-2-methyloxirane
Reactant of Route 6
Reactant of Route 6
2-((Benzyloxy)methyl)-2-methyloxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.